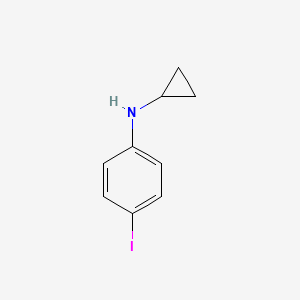

N-cyclopropyl-4-iodoaniline

Description

N-cyclopropyl-4-iodoaniline is an iodinated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom and an iodine substituent at the para position of the aromatic ring. The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group may modulate steric and electronic properties, influencing reactivity and bioavailability.

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

N-cyclopropyl-4-iodoaniline |

InChI |

InChI=1S/C9H10IN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

VZICIDGCMDJRSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

N-cyclopropyl-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclopropyl-4-aminobenzene.

Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Scientific Research Applications

N-cyclopropyl-4-iodoaniline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.

Organic Synthesis: This compound is a valuable building block in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-iodoaniline depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may interact with various biological targets, including enzymes and receptors, to exert its effects.

Chemical Pathways: In organic synthesis, the compound can undergo various chemical transformations, including nucleophilic substitution and coupling reactions, to form more complex structures.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between N-cyclopropyl-4-iodoaniline and related compounds:

Key Observations:

- Substituent Effects: The cyclopropyl group in the target compound offers steric hindrance and electron-donating effects compared to the bulky, lipophilic dihexyl groups in N,N-dihexyl-4-iodoaniline . This may enhance solubility in polar solvents. Nitro and isocyano groups in analogs introduce strong electron-withdrawing effects, enabling distinct reactivity (e.g., nitro reduction to amines, isocyanide cycloadditions). Halogen positioning (4-iodo vs. 2-iodo/4-chloro in ) influences regioselectivity in subsequent reactions.

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.